molecular formula C11H11FN4 B3027995 3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1448854-61-2

3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B3027995
CAS No.: 1448854-61-2
M. Wt: 218.23
InChI Key: RUIZGHQPGDEXDK-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves the use of a one-pot synthesis approach. This method utilizes a tropine-based dicationic molten salt as an active catalyst. The reaction typically proceeds under solvent-free conditions or in ethanol as a green solvent, with high yields ranging from 90% to 98% . The catalyst can be easily recovered and reused, making the process environmentally friendly and cost-effective.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar methodologies. The use of dicationic ionic liquids (DILs) as catalysts is particularly advantageous due to their thermal stability, reduced polarity, and extensive adjustability . These properties make DILs suitable for large-scale production, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products. Substitution reactions can lead to the formation of various substituted triazolopyrimidines.

Scientific Research Applications

3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By binding to these targets, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities.

Properties

IUPAC Name

3-(3-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-4-1-3-8(7-9)10-14-15-11-13-5-2-6-16(10)11/h1,3-4,7H,2,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIZGHQPGDEXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156029
Record name 3-(3-Fluorophenyl)-1,5,6,7-tetrahydro-1,2,4-triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448854-61-2
Record name 3-(3-Fluorophenyl)-1,5,6,7-tetrahydro-1,2,4-triazolo[4,3-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448854-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1,5,6,7-tetrahydro-1,2,4-triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
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3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 3
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3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 4
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 5
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

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